![molecular formula C21H21NO4 B2748695 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid CAS No. 1341306-32-8](/img/structure/B2748695.png)
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C21H21NO4. It is characterized by the presence of a cyclopropylmethyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an aminoacetic acid moiety. This compound is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under specific conditions.
Mecanismo De Acción
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the potential role of the fmoc group in peptide synthesis, it’s plausible that this compound could influence protein-related pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino acid through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the cyclopropylmethyl group: The cyclopropylmethyl group is added to the amino acid via a nucleophilic substitution reaction, often using cyclopropylmethyl bromide as the alkylating agent.
Final product formation: The resulting intermediate is then reacted with acetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The cyclopropylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Cyclopropylmethyl bromide is used as the alkylating agent in nucleophilic substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several applications in scientific research:
Peptide synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis due to its stability and ease of removal.
Medicinal chemistry: The compound is used in the synthesis of peptide-based drugs and peptidomimetics.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostic assays.
Material science: The compound is used in the synthesis of functionalized polymers and materials with specific properties.
Comparación Con Compuestos Similares
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can be compared with other Fmoc-protected amino acids:
2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid: Similar in structure but with an isobutyric acid moiety instead of aminoacetic acid.
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid: Contains a dimethylpentanoic acid moiety, providing different steric and electronic properties.
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Features an ethoxyacetic acid moiety, offering different reactivity and solubility characteristics.
The uniqueness of this compound lies in its specific combination of protecting groups and functional moieties, making it particularly useful in peptide synthesis and other applications requiring precise control over molecular structure and reactivity.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOTYOXGANNJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)
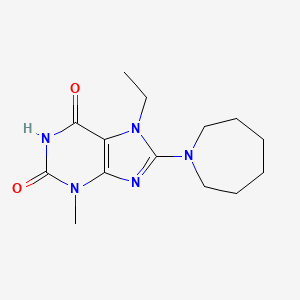
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)

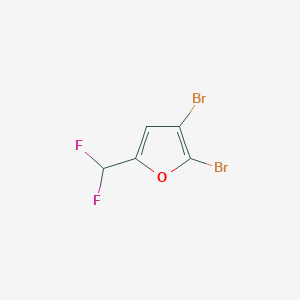
![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
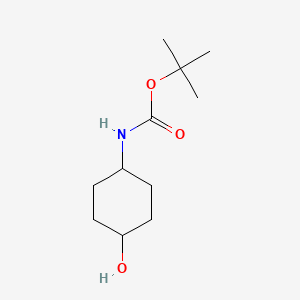
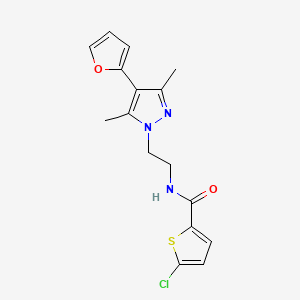
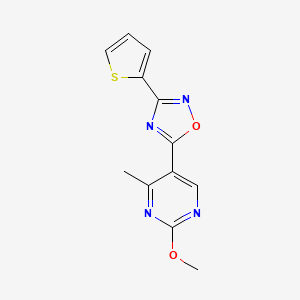
![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)
